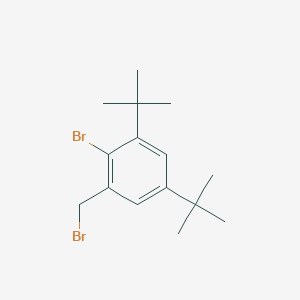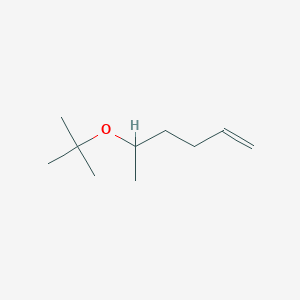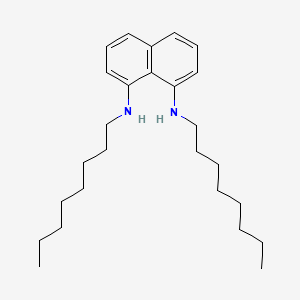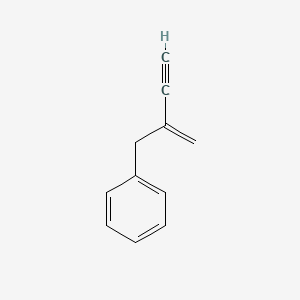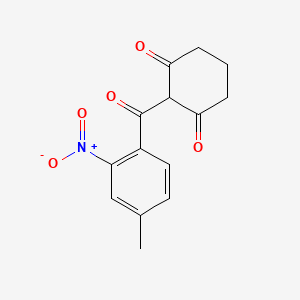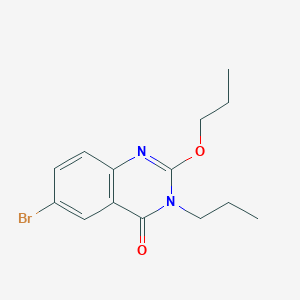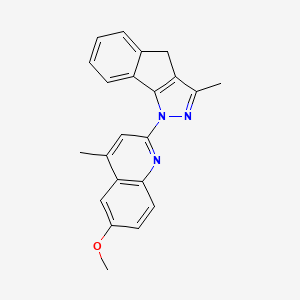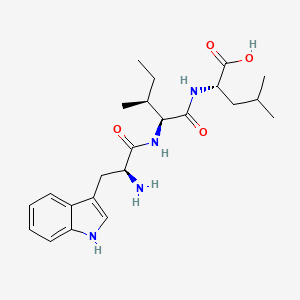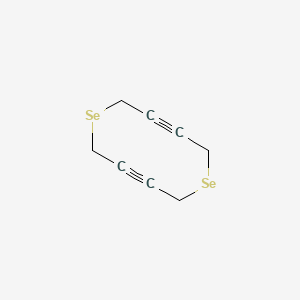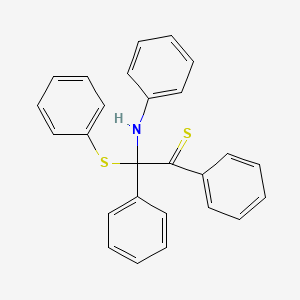
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- is a fluorinated hydrocarbon with the molecular formula C5H2F10. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is also referred to as 2,3-dihydroperfluoropentane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- can be synthesized through the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps involved in this synthesis include:
- Cleaning and drying a 500ml reaction flask.
- Adding the reactants and maintaining the reaction conditions as specified.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of fluorinated alcohols, while reduction may yield fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and processes, particularly in the field of biochemistry.
Medicine: It is used in the development of pharmaceuticals and medical devices.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in chemical reactions, it may act as a catalyst or reactant, while in biological systems, it may interact with enzymes or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- include:
- 1,1,1,2,2,3,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Uniqueness
What sets pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- apart from similar compounds is its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high chemical stability and low reactivity.
Propiedades
Número CAS |
150999-42-1 |
|---|---|
Fórmula molecular |
C5H2F10 |
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,5,5-decafluoropentane |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15/h1-2H |
Clave InChI |
DOFPYUKLKZWQTD-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


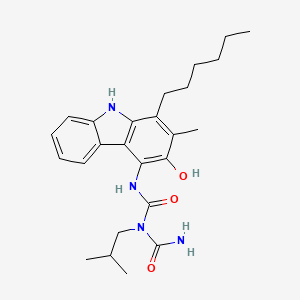
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
